1,1,2,2-Tetramethoxycyclohexane
Overview
Description
1,1,2,2-Tetramethoxycyclohexane is an organic compound with the molecular formula C10H20O4. It is a derivative of cyclohexane, where four methoxy groups are attached to the first and second carbon atoms. This compound is known for its role in organic synthesis, particularly in the protection of diol functionalities in carbohydrate chemistry .
Preparation Methods
1,1,2,2-Tetramethoxycyclohexane can be synthesized through the acid-catalyzed reaction of 1,2-cyclohexanedione with methanol and trimethyl orthoformate. The reaction typically involves the following steps :
Reactants: 1,2-cyclohexanedione, methanol, and trimethyl orthoformate.
Catalyst: Acid catalyst, such as p-toluenesulfonic acid.
Procedure: The reaction mixture is heated under reflux conditions, allowing the formation of this compound.
Purification: The product is purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1,2,2-Tetramethoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert it back to cyclohexane derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,2-Tetramethoxycyclohexane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetramethoxycyclohexane involves its ability to protect diol functionalities through the formation of cyclohexane-1,2-diacetal. This protection allows selective reactions on other parts of the molecule without affecting the protected diol groups. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
1,1,2,2-Tetramethoxycyclohexane can be compared with other similar compounds, such as:
1,2-Cyclohexanedione: A precursor in the synthesis of this compound.
Cyclohexane-1,2-diacetal: A derivative formed from the reaction of this compound with diols.
1,1,2,2-Tetramethylcyclohexane: A structurally similar compound with methyl groups instead of methoxy groups.
The uniqueness of this compound lies in its ability to selectively protect diol functionalities, which is not commonly achieved by other protecting groups.
Properties
IUPAC Name |
1,1,2,2-tetramethoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERRGRQKXRTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369910 | |
Record name | 1,1,2,2-tetramethoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163125-34-6 | |
Record name | 1,1,2,2-tetramethoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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